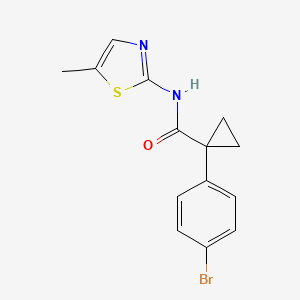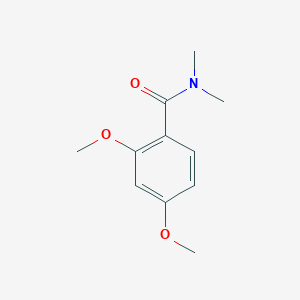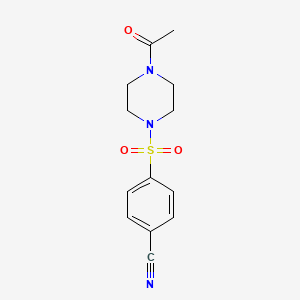
N-(5-chloropyridin-2-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)oxane-4-carboxamide, also known as GW 274150, is a synthetic compound that has been of significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are known to selectively target androgen receptors in the body.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for androgen receptors and exhibits tissue-selective androgenic effects. This makes it a promising candidate for the treatment of a variety of conditions such as muscle wasting, osteoporosis, and androgen deficiency in men.
Mécanisme D'action
N-(5-chloropyridin-2-yl)oxane-4-carboxamide works by selectively binding to androgen receptors in the body. This results in the activation of genes that are involved in the regulation of muscle growth and bone density. It has been shown to have tissue-selective effects, which means that it can target specific tissues in the body without affecting others.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and strength in animal models. It has also been shown to improve bone density and reduce the risk of fractures. In addition, it has been shown to have a positive effect on lipid metabolism, which can help reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloropyridin-2-yl)oxane-4-carboxamide in lab experiments is its tissue-selective effects. This allows researchers to target specific tissues in the body without affecting others. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-(5-chloropyridin-2-yl)oxane-4-carboxamide. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use as a performance-enhancing drug in athletes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-chloropyridin-2-yl)oxane-4-carboxamide involves the reaction of 2-chloronicotinic acid with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 2-amino-2-methylpropan-1-ol to yield the final product.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10(13-7-9)14-11(15)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLZTKDHOHPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)


![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)


![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
